molecular formula C18H21NO6 B11152307 6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid

6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid

Cat. No.: B11152307
M. Wt: 347.4 g/mol
InChI Key: WMEZIFBTVJLNTB-UHFFFAOYSA-N
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Description

6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone . This is followed by the reaction with various sodium azides to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of green chemistry, such as the use of green solvents and catalysts, can be applied to scale up the synthesis process. This ensures that the production is environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its biological activity. For instance, the compound can inhibit enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can interact with cellular receptors to modulate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

6-[[2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H21NO6/c1-11-14(20)7-6-13-12(10-17(24)25-18(11)13)9-15(21)19-8-4-2-3-5-16(22)23/h6-7,10,20H,2-5,8-9H2,1H3,(H,19,21)(H,22,23)

InChI Key

WMEZIFBTVJLNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)NCCCCCC(=O)O)O

Origin of Product

United States

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